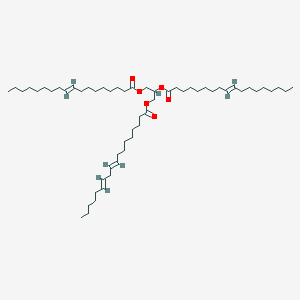

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C57H102O6 |

|---|---|

Peso molecular |

883.4 g/mol |

Nombre IUPAC |

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+ |

Clave InChI |

JTMWOTXEVWLTTO-CGFQLDJTSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a significant component of various vegetable oils, this molecule is of considerable interest in the fields of food science, nutrition, and pharmaceutical sciences. Its specific fatty acid composition and stereochemistry influence its physical and metabolic properties, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in metabolic signaling pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various systems, including its formulation into delivery systems and its interaction with biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₁₀₂O₆ | [1] |

| Molecular Weight | 883.42 g/mol | [1] |

| CAS Number | 2190-20-7 | [1] |

| Physical State | Viscous liquid at room temperature | [2] |

| Melting Point | -2.5 to -2 °C | [3] |

| Boiling Point | High molecular weight triglycerides have very low vapor pressure and tend to decompose at high temperatures rather than boil at atmospheric pressure. | [4][5] |

| Density | The density of similar triacylglycerols (e.g., palm olein) is approximately 0.913–0.917 g/cm³ at 20°C. A precise value for this compound is not readily available. | [6] |

| Solubility | - DMF: 10 mg/mL- Ethanol (B145695): 10 mg/mL- PBS:Ethanol (1:1): 500 µg/mL- Insoluble in water. Soluble in non-polar organic solvents like chloroform (B151607) and hexane. | [6][7][8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the analysis of this compound are provided below.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Cool the sample to -70°C at a controlled rate (e.g., 10°C/min).

-

Hold at -70°C for 5 minutes to ensure complete crystallization.

-

Heat the sample from -70°C to 50°C at a controlled rate (e.g., 5°C/min).

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset and end temperatures of melting can also be determined.[9][10][11]

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., ethanol, DMF) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Separation: Centrifuge the vial at a high speed to pellet the undissolved solute.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved triacylglycerol is then determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).[7][12]

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and versatile technique for the separation and qualitative analysis of lipids.

Methodology:

-

Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30-60 minutes before use.

-

Sample Application: Dissolve a small amount of the this compound sample in a volatile solvent like chloroform. Spot the solution onto the TLC plate, about 1.5 cm from the bottom edge, using a capillary tube.

-

Development: Place the spotted plate in a developing chamber containing a suitable mobile phase. For neutral lipids like triacylglycerols, a common mobile phase is a mixture of hexane:diethyl ether:acetic acid (e.g., in a ratio of 80:20:1, v/v/v). The chamber should be saturated with the solvent vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.[13][14][15]

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., a solution of phosphomolybdic acid in ethanol followed by heating).[16]

-

Analysis: The retention factor (Rf) value of the spot corresponding to this compound can be calculated and compared to a standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triacylglycerols.

Methodology:

-

Transesterification: Convert the triacylglycerol into its constituent fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.

-

Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature program is typically used, for example, starting at 100°C, holding for 2 minutes, and then ramping up to 240°C at 3°C/min.

-

Detection: The separated FAMEs are detected by a mass spectrometer, which provides both mass and fragmentation information for identification and quantification.[3][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of triacylglycerols.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum. Key signals include those for the glycerol backbone protons, the olefinic protons of the unsaturated fatty acid chains, the allylic protons, and the terminal methyl protons. The integration of these signals can provide information about the relative proportions of different fatty acids.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum. Distinct signals will be observed for the carbonyl carbons of the ester linkages, the glycerol backbone carbons, and the various carbons of the fatty acid chains (olefinic, allylic, aliphatic, and methyl carbons). The chemical shifts of the carbonyl and glycerol carbons can provide information about the positional distribution of the fatty acids on the glycerol backbone.[18][19][20]

-

Signaling Pathways

While there is no evidence for signaling pathways directly involving the intact this compound molecule, its metabolic products play crucial roles in cellular signaling. Triacylglycerols are the primary energy storage molecules in eukaryotes.[18][21] Their metabolism, encompassing biosynthesis (lipogenesis) and breakdown (lipolysis), is tightly regulated and generates signaling intermediates.

Triacylglycerol Metabolism and Associated Signaling

The breakdown of triacylglycerols through lipolysis releases glycerol and free fatty acids.[22] These fatty acids, or their derivatives, can act as signaling molecules, notably by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[2][23]

Furthermore, intermediates in the triacylglycerol biosynthesis pathway, such as diacylglycerol (DAG) and phosphatidic acid (PA), are potent second messengers. DAG is a well-known activator of protein kinase C (PKC) isoforms, which are involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[21] Phosphatidic acid can also modulate the activity of various proteins and is a precursor for other signaling lipids. The synthesis and degradation of triacylglycerols can influence the cellular levels of these signaling intermediates, thereby linking lipid storage to cellular regulation.[21]

Below are diagrams illustrating the core metabolic pathways for triacylglycerols and their connection to cellular signaling.

Caption: The Kennedy pathway for triacylglycerol biosynthesis.

Caption: Lipolysis and subsequent free fatty acid signaling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and product development. The provided experimental protocols offer a starting point for the detailed characterization of this and other similar triacylglycerols. While direct signaling roles for the intact molecule are not established, its metabolic products are key players in cellular regulation, highlighting the intricate link between lipid metabolism and cell signaling. Further research into the specific biological effects of this triacylglycerol may uncover more nuanced roles in cellular physiology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. isarpublisher.com [isarpublisher.com]

- 6. series.publisso.de [series.publisso.de]

- 7. iunajaf.edu.iq [iunajaf.edu.iq]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 14. aocs.org [aocs.org]

- 15. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 16. repository.seafdec.org [repository.seafdec.org]

- 17. lipidmaps.org [lipidmaps.org]

- 18. estudogeral.uc.pt [estudogeral.uc.pt]

- 19. ajol.info [ajol.info]

- 20. chemistry.uoc.gr [chemistry.uoc.gr]

- 21. youtube.com [youtube.com]

- 22. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific structured triacylglycerol. The document outlines both chemoenzymatic and purely chemical approaches, with a focus on regioselective synthesis to achieve the desired isomeric purity. Detailed, albeit inferred, experimental protocols are provided for the most plausible multi-step chemoenzymatic synthesis route. This guide also includes a summary of relevant quantitative data from the synthesis of similar structured lipids, purification techniques, and analytical methods for characterization. The synthesis pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound (OOL) is a triacylglycerol (TAG) with oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. Structured lipids, such as OOL, are of significant interest in the pharmaceutical and food industries due to their specific physical properties and potential health benefits, which are determined by the type and position of the fatty acids on the glycerol backbone. The targeted synthesis of such structured TAGs requires precise control over the acylation of the glycerol molecule. This guide details the primary synthetic strategies to achieve this.

Synthesis Pathways

The synthesis of this compound can be approached through two main routes: a chemoenzymatic pathway and a purely chemical pathway. The chemoenzymatic approach is often preferred due to the high regioselectivity offered by lipases, which can minimize the formation of isomeric byproducts.

Chemoenzymatic Synthesis Pathway

A multi-step chemoenzymatic approach is the most viable route for the synthesis of OOL with high isomeric purity. This pathway involves the synthesis of a 1,2-dioleoyl-rac-glycerol (B53251) intermediate, followed by the regioselective acylation of the sn-3 position with linoleic acid.

Caption: Chemoenzymatic synthesis pathway for this compound.

Chemical Synthesis Pathway

A purely chemical synthesis approach can also be employed, although it may present challenges in achieving high regioselectivity, potentially leading to a mixture of isomers that require extensive purification. This route typically involves the use of protecting groups to control the acylation at specific positions of the glycerol backbone.

A Technical Guide to the Natural Sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the triacylglycerol 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). This document details its prevalence in various plant and animal-based oils, presents quantitative data, and outlines the key experimental protocols for its extraction, identification, and quantification.

Introduction

This compound, a specific triglyceride molecule, is of significant interest in various fields, including nutrition, pharmacology, and material science, due to its unique physicochemical properties and potential biological activities. Understanding its natural distribution is crucial for sourcing, utilization, and research and development. This guide serves as a comprehensive resource for professionals seeking detailed information on this compound.

Natural Sources and Quantitative Data

This compound is predominantly found in a variety of vegetable oils. Its concentration can vary depending on the plant species, cultivar, growing conditions, and extraction methods. It is also present in some animal fats, though typically in lower concentrations. The following table summarizes the quantitative data on the percentage of this compound (OOL) found in several natural sources.

| Natural Source | Common Name | Percentage of OOL (%) | References |

| Olea europaea | Olive Oil | 11.4 - 17.5 | [1][2] |

| Helianthus annuus | Sunflower Oil | Present, variable | [3] |

| Cucurbita pepo | Pumpkin Seed Oil | Present | [4][5][6] |

| Sesamum indicum | Sesame Oil | Present | [4][5][6] |

| Zea mays | Corn Oil | Present | [3] |

| Glycine max | Soybean Oil | Present | [3] |

| Vitis vinifera | Grapeseed Oil | Present | |

| Bos taurus | Bovine Milk Fat | Present | |

| Struthio camelus | Ostrich Oil | Present | [3] |

Note: "Present" indicates that the compound has been identified in the source, but specific quantitative data was not consistently available across the reviewed literature. The percentage can vary significantly based on the specific variety and processing of the oil.

Experimental Protocols

The accurate identification and quantification of this compound in complex lipid mixtures require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are the most common methods employed.

Sample Preparation: Extraction of Triacylglycerols from Oilseeds

A general protocol for the extraction of lipids from oilseeds is as follows:

-

Grinding: Grind the oilseeds into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Suspend the ground seeds in a solvent mixture, typically hexane (B92381) or a chloroform/methanol mixture (2:1, v/v).

-

Homogenization: Homogenize the mixture using a high-speed blender or sonicator to ensure efficient extraction of lipids.

-

Filtration: Filter the mixture to remove solid plant material.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil extract.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent to isolate the triacylglycerol fraction from other lipids like free fatty acids and phospholipids.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Triacylglycerol Analysis

HPLC-MS is a powerful technique for separating and identifying individual triacylglycerol species.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used for the separation of triacylglycerols.

-

Mobile Phase: A gradient elution is commonly employed, starting with a more polar solvent mixture (e.g., acetonitrile/methanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol (B130326) or dichloromethane).

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detector: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used for detection and identification.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion mode is generally used for the detection of triacylglycerols as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

-

Mass Range: A scan range of m/z 300-1200 is typically sufficient to cover the masses of most common triacylglycerols.

-

Collision Energy (for MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The collision energy is optimized to induce fragmentation of the parent ion, providing information about the constituent fatty acids.

-

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Composition Analysis

To determine the overall fatty acid composition of the oil, the triacylglycerols are first transesterified to fatty acid methyl esters (FAMEs).

-

Transesterification:

-

Dissolve a small amount of the oil sample in a solvent like toluene.

-

Add a solution of sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol.

-

Heat the mixture (e.g., at 50-60°C for 10-15 minutes) to facilitate the transesterification reaction.

-

After cooling, add a non-polar solvent like hexane and water to extract the FAMEs into the organic layer.

-

The hexane layer containing the FAMEs is collected for GC analysis.

-

-

GC-FID System:

-

Column: A polar capillary column (e.g., a fused silica (B1680970) column coated with a cyanopropyl polysiloxane stationary phase) is used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute FAMEs with different chain lengths and degrees of unsaturation.

-

Injector and Detector Temperature: The injector and FID detector are maintained at a high temperature (e.g., 250°C and 260°C, respectively).

-

Quantification: The percentage of each fatty acid is determined by comparing the peak area of each FAME to the total peak area of all FAMEs.

-

Visualizations

Experimental Workflow for Triacylglycerol Analysis

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway (Illustrative Example: Hypothetical Metabolic Pathway)

While a specific signaling pathway directly involving this compound is not well-established for a general technical guide, the following diagram illustrates a hypothetical pathway where a triacylglycerol could be involved in cellular signaling, for illustrative purposes as requested.

Caption: Hypothetical signaling pathway involving a triacylglycerol.

References

- 1. perkinelmer.cl [perkinelmer.cl]

- 2. Determination and Comparison of Seed Oil Triacylglycerol Composition of Various Soybeans (Glycine max (L.)) Using 1H-NMR Spectroscopy [mdpi.com]

- 3. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol | CAS 2410-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. medchemexpress.com [medchemexpress.com]

The Metabolic Journey of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a common triacylglycerol found in various dietary vegetable oils, including pumpkin seed, olive, and sesame oils.[1][2][3][4] As a key component of dietary fat, its metabolic fate is integral to understanding lipid metabolism and its impact on health and disease. This technical guide provides a comprehensive overview of the presumed metabolic pathway of OOG, from its initial digestion to its cellular uptake and subsequent metabolic effects. While specific quantitative data and detailed experimental protocols for OOG are limited in the current scientific literature, this guide outlines the established principles of triacylglycerol metabolism and provides detailed methodologies for the key experiments required to elucidate the specific functions of OOG. This document is intended to serve as a valuable resource for researchers investigating the nuanced roles of specific triacylglycerols in lipid metabolism and for professionals in drug development targeting metabolic pathways.

Introduction to this compound (OOG)

This compound is a triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Oleic acid is a monounsaturated omega-9 fatty acid, while linoleic acid is a polyunsaturated omega-6 fatty acid. The specific arrangement of these fatty acids on the glycerol backbone can influence the physicochemical properties of the TAG and its interaction with metabolic enzymes.

The Metabolic Pathway of Dietary OOG: A Presumed Journey

The metabolism of dietary OOG is expected to follow the general pathway of triacylglycerol digestion, absorption, transport, and cellular uptake as outlined below.

Digestion in the Gastrointestinal Tract

Dietary TAGs are initially emulsified by bile salts in the small intestine to form micelles. This increases the surface area for the action of pancreatic lipase (B570770). Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the TAG molecule.

-

Step 1: Hydrolysis of OOG. Pancreatic lipase is expected to hydrolyze the oleic acid at the sn-1 position and the linoleic acid at the sn-3 position of OOG.

-

Step 2: Formation of 2-OAG. This enzymatic action would yield two free fatty acids (oleic acid and linoleic acid) and one 2-oleoyl-rac-glycerol (2-OAG), a monoacylglycerol.

The resulting free fatty acids and 2-OAG are then absorbed by the enterocytes lining the small intestine.

Absorption and Re-esterification in Enterocytes

Inside the enterocytes, the absorbed free fatty acids and 2-OAG are re-esterified back into TAGs. This process is catalyzed by the enzymes of the monoacylglycerol and diacylglycerol acyltransferase (MGAT and DGAT) pathways. The newly synthesized TAGs, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are then assembled into large lipoprotein particles called chylomicrons.

Transport via Chylomicrons and Lipoprotein Lipase (LPL) Action

Chylomicrons are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream. In the capillaries of peripheral tissues, such as adipose tissue and muscle, chylomicrons interact with lipoprotein lipase (LPL), which is anchored to the endothelial surface. LPL hydrolyzes the TAGs within the chylomicron core, releasing fatty acids and glycerol.

-

Fatty Acid Uptake: The released fatty acids (oleic and linoleic acid from OOG) can be taken up by the surrounding tissues for energy production (beta-oxidation) or storage as TAGs in lipid droplets.

-

Glycerol Transport: The glycerol backbone is transported to the liver for gluconeogenesis or glycolysis.

Hepatic Metabolism of Chylomicron Remnants and VLDL Synthesis

After the action of LPL, the smaller, cholesterol-enriched particles that remain are known as chylomicron remnants. These remnants are cleared from the circulation by the liver. The fatty acids derived from OOG that reach the liver can be:

-

Oxidized for energy.

-

Stored as TAGs in lipid droplets.

-

Re-packaged into very-low-density lipoproteins (VLDL). VLDL particles are then secreted by the liver to transport endogenous lipids to peripheral tissues.

Potential Cellular and Metabolic Effects of OOG-derived Fatty Acids

The fatty acids released from OOG, oleic acid and linoleic acid, are bioactive molecules that can influence various cellular processes.

Regulation of Gene Expression

Fatty acids can act as signaling molecules and modulate the activity of transcription factors involved in lipid metabolism.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Polyunsaturated fatty acids, like linoleic acid, are known to suppress SREBP-1c activity, thereby reducing the expression of genes involved in fatty acid and triglyceride synthesis. The effect of OOG on SREBP-1c would depend on the integrated signaling from its constituent fatty acids.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play crucial roles in lipid and glucose homeostasis. Fatty acids are natural ligands for PPARs. PPARα, highly expressed in the liver, promotes fatty acid oxidation. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. The oleic and linoleic acid from OOG could potentially activate these receptors, influencing fatty acid catabolism and storage.

Lipid Droplet Dynamics

The influx of fatty acids from OOG hydrolysis into cells can influence the formation, growth, and turnover of lipid droplets. An increased supply of fatty acids promotes the synthesis of TAGs, leading to the expansion of existing lipid droplets or the formation of new ones.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the metabolic parameters of this compound. The following tables are presented as templates to guide future research. The values provided are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Kinetic Parameters for Pancreatic Lipase Hydrolysis of OOG

| Parameter | Value | Units |

| Km (OOG) | [Value] | µM |

| Vmax | [Value] | µmol/min/mg enzyme |

| kcat | [Value] | s-1 |

| Specific Activity | [Value] | U/mg |

Table 2: Hypothetical Absorption and Transport Efficiency of OOG-Derived Lipids

| Parameter | Value | Units |

| Intestinal Absorption of Oleic Acid | [Value] | % of ingested |

| Intestinal Absorption of Linoleic Acid | [Value] | % of ingested |

| Chylomicron TAG Transport Rate | [Value] | mg/dL/h |

| LPL-mediated Clearance Rate of OOG-rich Chylomicrons | [Value] | mL/min |

Table 3: Hypothetical Effects of OOG on Gene Expression in Hepatocytes (Fold Change vs. Control)

| Gene | Fold Change |

| SREBP-1c | [Value] |

| Fatty Acid Synthase (FAS) | [Value] |

| Acetyl-CoA Carboxylase (ACC) | [Value] |

| PPARα | [Value] |

| Carnitine Palmitoyltransferase 1 (CPT1) | [Value] |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the specific metabolic functions of OOG.

In Vitro Digestion of OOG by Pancreatic Lipase

Objective: To determine the rate and products of OOG hydrolysis by pancreatic lipase.

Materials:

-

This compound (OOG)

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium taurocholate)

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride (CaCl2)

-

Thin-layer chromatography (TLC) plates

-

Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Prepare a substrate emulsion by sonicating OOG with bile salts in Tris-HCl buffer.

-

Initiate the reaction by adding pancreatic lipase to the substrate emulsion at 37°C.

-

Take aliquots of the reaction mixture at various time points.

-

Stop the reaction by adding a solution to denature the enzyme (e.g., ethanol/HCl).

-

Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform/methanol).

-

Separate the lipid classes (TAG, DAG, MAG, FFA) by TLC.

-

Scrape the corresponding bands from the TLC plate, extract the lipids, and quantify them using GC-MS after derivatization.

-

Calculate the rate of hydrolysis and identify the products formed.

Cellular Uptake of OOG-Derived Fatty Acids in Caco-2 Cells

Objective: To model the intestinal absorption of fatty acids derived from OOG digestion.

Materials:

-

Caco-2 cells (differentiated for 21 days on permeable supports)

-

Radiolabeled OOG (e.g., [14C]-oleic acid or [14C]-linoleic acid at a specific position)

-

Pancreatic lipase and bile salts

-

Cell culture medium

-

Scintillation counter

Protocol:

-

Prepare micelles containing radiolabeled OOG, pancreatic lipase, and bile salts in cell culture medium.

-

Add the micellar solution to the apical side of the differentiated Caco-2 cell monolayer.

-

Incubate for various time periods.

-

Collect the medium from the basolateral side to measure transported fatty acids.

-

Wash the cells extensively to remove non-absorbed lipids.

-

Lyse the cells and measure the radioactivity incorporated into the cells using a scintillation counter.

-

Analyze the lipid composition of the cell lysate to determine the extent of re-esterification.

Gene Expression Analysis in Hepatocytes Treated with OOG-Derived Fatty Acids

Objective: To investigate the effect of OOG-derived fatty acids on the expression of genes involved in lipid metabolism.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Fatty acid-free bovine serum albumin (BSA)

-

Oleic acid and linoleic acid

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (SREBP-1c, FAS, ACC, PPARα, CPT1)

Protocol:

-

Culture hepatocytes to near confluency.

-

Prepare fatty acid-BSA complexes by dissolving oleic acid and linoleic acid (in a 2:1 ratio to mimic OOG) in a solution containing fatty acid-free BSA.

-

Treat the hepatocytes with the fatty acid-BSA complexes for a specified duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for the target genes.

-

Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways

Caption: Presumed metabolic pathway of dietary this compound (OOG).

Caption: Potential signaling effects of OOG-derived fatty acids in hepatocytes.

Experimental Workflows

Caption: Experimental workflow for in vitro digestion of OOG.

Caption: Workflow for analyzing gene expression in response to OOG-derived fatty acids.

Conclusion

This compound, as a significant component of dietary fats, undergoes a complex metabolic journey that influences systemic lipid homeostasis. While its specific metabolic fate and cellular effects are yet to be fully elucidated with quantitative precision, the established principles of triacylglycerol metabolism provide a robust framework for future investigations. The experimental protocols and conceptual diagrams presented in this guide are intended to facilitate and inspire further research into the nuanced roles of specific dietary triacylglycerols like OOG in health and disease. A deeper understanding of how the structure of dietary TAGs influences their metabolism will be crucial for the development of targeted nutritional and therapeutic strategies to manage metabolic disorders.

References

Technical Guide: Molecular Properties of TG(18:1/18:1/18:2)

This document provides a detailed analysis of the triglyceride (TG) designated as TG(18:1/18:1/18:2), outlining the determination of its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development who require precise molecular information for this lipid species.

Component Analysis

A triglyceride molecule consists of a glycerol (B35011) backbone esterified with three fatty acids. The notation TG(18:1/18:1/18:2) specifies the composition of the fatty acid chains:

-

Glycerol (C₃H₈O₃): A three-carbon alcohol that forms the structural backbone of the triglyceride.[1][2][3][4][5]

-

Two Oleic Acid molecules (18:1): Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one double bond.[6][7][8][9][10] Its molecular formula is C₁₈H₃₄O₂.[6][8][9][10]

-

One Linoleic Acid molecule (18:2): Linoleic acid is a polyunsaturated omega-6 fatty acid containing 18 carbon atoms and two double bonds.[11] Its molecular formula is C₁₈H₃₂O₂.[11][12][13][14]

Synthesis and Molecular Formula Determination

The synthesis of a triglyceride from its components occurs via an esterification reaction. During this process, the three fatty acid molecules each form an ester bond with one of the hydroxyl groups of the glycerol backbone. For each ester bond created, one molecule of water (H₂O) is eliminated.

The final molecular formula is calculated by summing the atoms of the components and subtracting the three water molecules.[15]

| Component | Formula | Quantity | Carbon (C) | Hydrogen (H) | Oxygen (O) |

| Glycerol | C₃H₈O₃ | 1 | 3 | 8 | 3 |

| Oleic Acid | C₁₈H₃₄O₂ | 2 | 36 | 68 | 4 |

| Linoleic Acid | C₁₈H₃₂O₂ | 1 | 18 | 32 | 2 |

| Total Reactants | 57 | 108 | 9 | ||

| Water (removed) | H₂O | 3 | 0 | -6 | -3 |

| Final Formula | C₅₇H₁₀₂O₆ | 57 | 102 | 6 |

The resulting molecular formula for TG(18:1/18:1/18:2) is C₅₇H₁₀₂O₆ .[16][17][18][19][20]

Molecular Weight Calculation

The molecular weight is determined using the molecular formula and the atomic weights of each element (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , O ≈ 15.999 g/mol ).

| Element | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) |

| Carbon (C) | 12.011 | 57 | 684.627 |

| Hydrogen (H) | 1.008 | 102 | 102.816 |

| Oxygen (O) | 15.999 | 6 | 95.994 |

| Total Molecular Weight | 883.437 |

The calculated molecular weight for TG(18:1/18:1/18:2) is 883.44 g/mol .[16][17][18][19][20]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the theoretical molecular weight is derived from calculation, experimental verification is essential for structure confirmation and purity assessment. High-resolution mass spectrometry (HRMS) is the standard method for this determination.

Objective: To experimentally determine the molecular weight of TG(18:1/18:1/18:2) and confirm its elemental composition.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

-

Sample Preparation:

-

Dissolve a purified sample of TG(18:1/18:1/18:2) in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v) to a final concentration of approximately 10 µg/mL.

-

To promote ionization, add an ammonium (B1175870) acetate (B1210297) solution to the sample to form ammonium adducts [M+NH₄]⁺.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the triglyceride.

-

-

Mass Analysis:

-

The ions are guided into the Time-of-Flight (TOF) mass analyzer.

-

An electric field accelerates the ions, and the time they take to travel the flight tube to the detector is measured.

-

The time-of-flight is inversely proportional to the square root of the mass-to-charge ratio (m/z), allowing for precise mass determination.

-

-

Data Analysis:

-

Acquire the mass spectrum in positive ion mode.

-

Identify the peak corresponding to the ammonium adduct of TG(18:1/18:1/18:2). The expected m/z for [C₅₇H₁₀₂O₆+NH₄]⁺ is approximately 901.8.

-

Utilize the instrument's software to calculate the exact mass of the detected ion and compare it to the theoretical mass to confirm the molecular formula.

-

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The molecular formula of glycerol is ACH3OH B C2H6O2 class 12 chemistry CBSE [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Glycerol Formula with Solved Examples [unacademy.com]

- 6. The Oleic Acid Molecule [worldofmolecules.com]

- 7. Oleic acid - Wikipedia [en.wikipedia.org]

- 8. altmeyers.org [altmeyers.org]

- 9. Oleic Acid [webbook.nist.gov]

- 10. usbio.net [usbio.net]

- 11. Linoleic acid - Wikipedia [en.wikipedia.org]

- 12. GSRS [precision.fda.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | TargetMol [targetmol.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Triacylglycerol 18:1-18:1-18:2 | C57H102O6 | CID 134728311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

An In-Depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: From Identification to Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a significant triacylglycerol found in various natural sources. This document delves into its nomenclature, analytical methodologies for its quantification, and its known biological roles, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Due to its prevalence in scientific literature across various disciplines, it is referred to by a multitude of synonyms and identifiers. Accurate identification is crucial for consistent and reproducible research.

Below is a summary of the commonly used names and identifiers for this compound:

| Category | Synonym / Identifier |

| Systematic Name | 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester |

| Common Abbreviations | OOL |

| TG(18:1/18:1/18:2) | |

| TG(54:4) | |

| CAS Number | 2190-20-7 |

| Molecular Formula | C₅₇H₁₀₂O₆ |

| Other Names | 1,2-Dioleoyl-3-linolein |

| 2,3-Dioleo-1-linolein |

Quantitative Analysis: Methodologies and Performance

The accurate quantification of this compound in various matrices, such as vegetable oils and biological samples, is essential for quality control, nutritional assessment, and metabolic studies. Several analytical techniques are employed for this purpose, each with its own set of advantages and limitations.

Comparison of Analytical Techniques

The table below summarizes the key performance characteristics of common methods used for the quantification of triacylglycerols like this compound.

| Feature | HPLC-ELSD | LC-MS/MS | GC-MS |

| Specificity | Moderate | High | High |

| Sensitivity | Low to Moderate | High | High |

| Quantitative Accuracy | Semi-quantitative without specific standards | High (with stable isotope-labeled internal standards) | High (with appropriate internal standards) |

| Throughput | Low to Medium | Medium to High | Medium |

| Isomer Resolution | Possible with optimized chromatography | Possible with specific fragmentation patterns | Possible with specific columns and derivatization |

Quantitative Data for this compound

| Matrix | Method | Concentration / Relative Abundance | Reference |

| Peanut (final stage of seed development) | Lipidomics | 23386.63 nmol/g | [1] |

| Camellia Oil | Not Specified | 6.62% - 13.43% | [2] |

| Mealworm Oil | ESI-MS/MS | 870.1 nmol/g (10.23%) | [3] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section outlines a general workflow for the analysis of this compound from a sample matrix.

Lipid Extraction

A crucial first step in the analysis of triacylglycerols is their efficient extraction from the sample matrix. The Folch and Bligh-Dyer methods are among the most common protocols.

Modified Folch Method:

-

Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Phase Separation: Add water to induce the separation of the mixture into two phases.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in a solvent suitable for the chosen analytical technique.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (B52724) and isopropanol, is commonly employed.

-

Detection: Mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.

Gas Chromatography (GC):

-

Derivatization: Triacylglycerols are often transesterified to their fatty acid methyl esters (FAMEs) prior to analysis.

-

Column: A polar capillary column is used for the separation of FAMEs.

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound.

Caption: A generalized workflow for the analysis of this compound.

Biological Role and Significance

Triacylglycerols, including this compound, primarily function as energy storage molecules in both plants and animals. They are the major components of vegetable oils and animal fats.[4][5] The specific fatty acid composition of a triacylglycerol influences its physical and nutritional properties.

While the primary role of this compound is in energy metabolism, the broader class of triacylglycerols is involved in various cellular processes. The glycerolipid/free fatty acid (GL/FFA) cycle, which involves the continuous synthesis and hydrolysis of triacylglycerols, plays a vital role in cellular signaling and is implicated in conditions such as obesity, type 2 diabetes, and cancer.[6]

The metabolism of triacylglycerols is tightly regulated to ensure a balanced supply of fatty acids to tissues for either energy production or storage. This process involves enzymes like lipoprotein lipase (B570770) (LPL), which hydrolyzes circulating triacylglycerols.[7] Although a specific signaling pathway directly initiated by this compound has not been extensively characterized, its constituent fatty acids, oleic acid and linoleic acid, are known to have diverse biological activities and can be precursors for various signaling molecules.

The following diagram illustrates the central role of triacylglycerols in lipid metabolism.

Caption: A simplified overview of triacylglycerol metabolism.

This guide provides a foundational understanding of this compound, offering valuable information for researchers engaged in lipid analysis, food science, and the development of therapeutics targeting lipid metabolism. The provided data and protocols serve as a starting point for further investigation into the specific roles and applications of this important biomolecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Triacylglycerol Composition in Mealworm Oil (Tenebrio molitor) via Electrospray Ionization Tandem Mass Spectrometry with Multiple Neutral Loss Scans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipotype.com [lipotype.com]

- 6. Glycerolipid metabolism and signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of Mixed-Acid Triglycerides: The Case of 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the biological significance of mixed-acid triglycerides, with a specific focus on 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL), a key component of human breast milk. The guide details its metabolism, physiological effects, and the underlying signaling pathways. It also includes detailed experimental protocols for key assays and presents quantitative data in a structured format.

Introduction to Mixed-Acid Triglycerides and OOL

Triglycerides are the main constituents of dietary fats and oils, composed of a glycerol (B35011) backbone esterified with three fatty acids. While simple triglycerides contain three identical fatty acids, mixed-acid triglycerides, such as 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL), possess a combination of different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule. This structural heterogeneity is not arbitrary; it profoundly influences their digestion, absorption, and subsequent biological activity.

OOL, more commonly referred to in scientific literature as OPO (1,3-Dioleoyl-2-palmitoyl-glycerol), is a prominent structured triglyceride in human breast milk.[1][2] Its specific stereospecific positioning of palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions is of significant nutritional and physiological importance, particularly in infant development.[3][4] This guide will delve into the multifaceted biological roles of OOL, from its impact on intestinal health and nutrient absorption to its influence on neural development.

Metabolism and Bioavailability of OOL

The metabolic fate of OOL is largely determined by its stereospecific structure. During digestion, pancreatic lipase (B570770) selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride. This results in the release of two free fatty acids (oleic acid in the case of OOL) and a 2-monoacylglycerol (2-palmitoyl-glycerol or 2-PG).[5]

This enzymatic specificity is crucial. Had palmitic acid been at the sn-1 or sn-3 position, it would be released as a free fatty acid, which can then form insoluble calcium soaps in the intestinal lumen. This process can lead to reduced absorption of both fatty acids and calcium, and may contribute to harder stools in infants.[3] By protecting palmitic acid at the sn-2 position, OOL ensures its efficient absorption as 2-palmitoyl-glycerol, thereby enhancing the bioavailability of this important fatty acid and preventing the formation of calcium soaps.[6]

Key Biological Roles and Mechanisms of Action

The unique metabolism of OOL underpins its diverse biological functions, which are primarily mediated by its metabolic products, oleic acid and 2-palmitoyl-glycerol.

Intestinal Health and Development

OOL plays a pivotal role in the structural and functional development of the intestine, particularly in early life.[5][7]

-

Promotion of Intestinal Epithelial Growth: OOL supplementation has been shown to significantly increase the number of intestinal stem cells.[5][7] This enhancement of the stem cell pool promotes the growth and development of intestinal villi and crypts, leading to an increased absorptive surface area.[5]

-

Enhancement of Intestinal Barrier Function: A robust intestinal barrier is critical for preventing the translocation of harmful substances and pathogens. OOL contributes to the integrity of this barrier by increasing the expression of key tight junction proteins.[5][7] Furthermore, it promotes the differentiation of goblet and Paneth cells, which are responsible for producing mucin 2 and lysozyme (B549824) 1, respectively. These proteins are integral components of the chemical barrier of the gut.[5][7]

Modulation of Gut Microbiota

The composition of the gut microbiota is a critical determinant of host health. OOL has been demonstrated to positively modulate the gut microbial ecosystem.

-

Promotion of Beneficial Bacteria: Supplementation with OOL has been associated with a higher abundance of beneficial bacteria, including Bifidobacterium, Akkermansia, and Blautia.[5]

-

Increased Butyrate Production: The shift in microbial composition induced by OOL leads to an increase in the production of short-chain fatty acids (SCFAs), particularly butyrate.[5] Butyrate is the preferred energy source for colonocytes and has well-documented anti-inflammatory properties.

Enhanced Nutrient Absorption

As previously mentioned, the sn-2 position of palmitic acid in OOL is key to its enhanced absorption. This structural feature also has implications for mineral absorption.

-

Improved Calcium Absorption: By preventing the formation of insoluble calcium-fatty acid soaps in the gut lumen, OOL supplementation leads to a significant increase in the apparent absorption rate of calcium.[6]

Neurodevelopmental Effects

Emerging evidence suggests that the benefits of OOL extend beyond the gastrointestinal tract. The metabolite 2-palmitoyl-glycerol (2-PG) can influence brain development.

-

Promotion of GABA Synthesis: In astrocytes, 2-PG has been shown to upregulate the mRNA and protein expression of glutamate (B1630785) decarboxylases (GAD1 and GAD2), the enzymes responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This suggests a potential role for OOL in modulating neuronal activity and development.[1]

Signaling Pathways Modulated by OOL Metabolites

The biological effects of OOL are mediated through the activation of specific signaling pathways by its metabolites.

GPR119 Signaling and GLP-1 Secretion

The OOL metabolite, 2-oleoyl glycerol (2-OG), is an agonist for the G protein-coupled receptor 119 (GPR119), which is expressed in intestinal enteroendocrine L-cells.

-

Mechanism of Action: Activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[8] This elevation in cAMP activates Protein Kinase A (PKA), which is known to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of the proglucagon gene, leading to the synthesis and secretion of glucagon-like peptide-1 (GLP-1).[5] GLP-1 is an important incretin (B1656795) hormone that potentiates insulin (B600854) secretion and plays a role in glucose homeostasis.

Regulation of GABA Synthesis in Astrocytes

The metabolite 2-palmitoyl-glycerol (2-PG) has been shown to increase the expression of GAD1 and GAD2, the enzymes that synthesize GABA. The precise upstream signaling pathway is an area of active investigation, but it represents a direct link between OOL metabolism and neurotransmitter synthesis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on OOL and its metabolites.

Table 1: Effects of OOL on Intestinal Health and Nutrient Absorption

| Parameter | Effect of OOL Supplementation | Reference |

| Intestinal Stem Cells | Significantly increased number | [5][7] |

| Villus Height | Increased | [5] |

| Crypt Depth | Increased | [5] |

| Tight Junction Proteins | Increased expression of mucin 2, lysozyme 1, etc. | [5][7] |

| Calcium Absorption | Apparent absorption rate of 48.54 ± 0.21% (vs. lower in control) | [6] |

Table 2: Modulation of Gut Microbiota by OOL

| Bacterial Genus/Product | Effect of OOL Supplementation | Reference |

| Bifidobacterium | Higher relative abundance | [5] |

| Akkermansia | Higher relative abundance | [5] |

| Blautia | Higher relative abundance | [5] |

| Butyrate | Elevated levels | [5] |

Table 3: Effects of OOL Metabolites on Cellular Signaling

| Metabolite | Target | Effect | EC50 | Reference |

| 2-Oleoyl Glycerol | GPR119 | Activation, increased intracellular cAMP | 2.5 µM | [8] |

| 2-Palmitoyl Glycerol | GAD1/GAD2 | Upregulation of mRNA and protein expression, increased GABA synthesis (concentration-dependent) | N/A | [1] |

Detailed Experimental Protocols

Protocol for In Vitro GLP-1 Secretion Assay Using GLUTag Cells

This protocol describes a method to measure the secretion of GLP-1 from the murine GLUTag enteroendocrine cell line in response to stimulation by OOL metabolites.

Materials:

-

GLUTag cells

-

24-well culture plates

-

Krebs-Ringer buffer (supplemented with 0.5% BSA)

-

2-oleoyl glycerol (2-OG)

-

GLP-1 ELISA kit

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell Culture: Seed GLUTag cells in 24-well plates and culture until they reach approximately 80% confluency.

-

Washing: On the day of the experiment, wash the cells twice with glucose-free Krebs-Ringer buffer.

-

Stimulation: Incubate the cells with Krebs-Ringer buffer containing the desired concentration of 2-OG or vehicle control for 2 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Normalization: Lyse the cells remaining in the wells and determine the total protein content using a protein assay. Normalize the measured GLP-1 concentrations to the total protein content of each well.

Protocol for Western Blot Analysis of Tight Junction Proteins

This protocol outlines the steps for quantifying the expression of tight junction proteins (e.g., occludin, claudin-1) in intestinal epithelial cells treated with OOL.

Materials:

-

Caco-2 cells or intestinal tissue homogenates

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies against tight junction proteins (e.g., anti-occludin, anti-claudin-1) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse Caco-2 cells or homogenized intestinal tissue in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target tight junction proteins and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Imaging and Quantification: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

The mixed-acid triglyceride OOL, a key component of human milk fat, exhibits a range of significant biological activities, primarily through the actions of its metabolites. Its unique stereospecific structure ensures the efficient absorption of palmitic acid and calcium, contributing to improved nutrient bioavailability. Furthermore, OOL and its metabolites positively modulate intestinal health by promoting epithelial growth, enhancing barrier function, and fostering a beneficial gut microbiota. The discovery of specific signaling pathways, such as the activation of GPR119 by 2-oleoyl glycerol to stimulate GLP-1 secretion, provides a molecular basis for these physiological effects. The influence of 2-palmitoyl-glycerol on GABA synthesis in astrocytes highlights a potential role for OOL in neurodevelopment. Continued research into the biological roles and mechanisms of action of OOL and other structured triglycerides will be crucial for the development of next-generation nutritional products and therapeutic interventions for a variety of health conditions.

References

- 1. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Metabolic Fate of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a structured triacylglycerol composed of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol (B35011) backbone. As a dietary lipid, its metabolic journey through the body involves a series of intricate processes, from digestion and absorption to transport, tissue distribution, and cellular metabolism. Understanding the in vivo fate of OOL is crucial for researchers in nutrition, pharmacology, and drug development, as the structure of a TAG can influence its absorption and the subsequent physiological effects of its constituent fatty acids. This technical guide synthesizes the current understanding of these processes to project the metabolic pathway of OOL.

Digestion and Absorption

The initial stages of OOL metabolism occur in the gastrointestinal tract, where it undergoes enzymatic digestion before its components can be absorbed by the intestinal enterocytes.

Lingual and Gastric Lipolysis

The digestive process begins in the mouth with the action of lingual lipase (B570770), which is secreted by glands in the tongue. This enzyme, along with gastric lipase in the stomach, initiates the hydrolysis of triacylglycerols. These acid-stable lipases preferentially cleave fatty acids at the sn-3 position. In the case of OOL, this would lead to the initial release of linoleic acid and the formation of 1,2-dioleoyl-glycerol.

Intestinal Digestion

The majority of lipid digestion occurs in the small intestine. The presence of fats stimulates the release of cholecystokinin (B1591339) (CCK), which in turn triggers the secretion of pancreatic lipase and bile from the gallbladder.

-

Emulsification: Bile salts emulsify the large lipid droplets into smaller micelles, increasing the surface area for enzymatic action.

-

Pancreatic Lipase Activity: Pancreatic lipase, in conjunction with its cofactor colipase, hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. For OOL and its initial digestion product (1,2-dioleoyl-glycerol), this results in the release of oleic acid from the sn-1 position, yielding 2-oleoyl-glycerol (a monoacylglycerol) and free fatty acids (oleic acid and linoleic acid).

Absorption by Enterocytes

The resulting 2-monoacylglycerols and free fatty acids, still contained within bile salt micelles, are transported to the surface of the enterocytes lining the small intestine, where they are absorbed.

Intracellular Metabolism in Enterocytes and Chylomicron Formation

Once inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified back into triacylglycerols.

-

Re-esterification: The 2-monoacylglycerol pathway is the primary mechanism for triglyceride resynthesis. The absorbed 2-oleoyl-glycerol is acylated with fatty acyl-CoAs (derived from the absorbed oleic and linoleic acids) to reform triacylglycerols. The reformed TAGs will have a different structure from the original dietary OOL, with a random distribution of the absorbed fatty acids.

-

Chylomicron Assembly: These newly synthesized triacylglycerols, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

Transport and Systemic Distribution

Chylomicrons are too large to enter the bloodstream directly from the intestines.

-

Lymphatic Transport: They are secreted from the enterocytes into the lymphatic system, which eventually drains into the bloodstream.

-

Lipoprotein Lipase (LPL) Action: In the circulation, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, primarily in adipose tissue, muscle, and the heart. LPL hydrolyzes the triacylglycerols within the chylomicrons, releasing free fatty acids and glycerol.

-

Tissue Uptake: The released free fatty acids can then be taken up by the surrounding tissues. Adipose tissue will re-esterify them for storage as triacylglycerols, while muscle tissue will primarily use them for energy production through beta-oxidation.

Metabolic Fate of Constituent Fatty Acids

The ultimate metabolic fate of OOL is determined by the individual pathways of its constituent fatty acids, oleic acid and linoleic acid, after their release from the chylomicrons.

Oleic Acid Metabolism

Oleic acid (18:1 n-9) is a monounsaturated fatty acid that serves as a major energy source and a component of cell membranes.

-

Beta-Oxidation: The primary catabolic pathway for oleic acid is mitochondrial beta-oxidation, where it is broken down into acetyl-CoA, which can then enter the citric acid cycle for ATP production.

-

Incorporation into Lipids: Oleic acid is readily incorporated into various lipid classes, including triacylglycerols for storage in adipose tissue, and phospholipids and cholesterol esters, which are essential components of cellular membranes and lipoproteins.

Linoleic Acid Metabolism

Linoleic acid (18:2 n-6) is an essential polyunsaturated fatty acid that cannot be synthesized by the body and must be obtained from the diet.

-

Conversion to Arachidonic Acid: Linoleic acid is the precursor for the synthesis of arachidonic acid (20:4 n-6) through a series of desaturation and elongation reactions. Arachidonic acid is a key component of cell membranes and a precursor for the synthesis of eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are important signaling molecules involved in inflammation and other physiological processes.

-

Beta-Oxidation: Linoleic acid can also undergo beta-oxidation for energy production.

-

Incorporation into Lipids: Similar to oleic acid, linoleic acid is incorporated into cellular lipids, particularly phospholipids in membranes, where it plays a crucial role in maintaining membrane fluidity and function.

Quantitative Data

As previously stated, specific quantitative data on the in vivo metabolic fate of this compound is not available. However, studies on structured lipids with different fatty acid compositions can provide some insights. For instance, a study in a canine model compared the lymphatic absorption of a structured triacylglycerol (containing medium-chain fatty acids and fish oil n-3 fatty acids) with a physical mix of the same oils. The results indicated that the lymphatic absorption of the medium-chain fatty acids was significantly higher (2.6-fold) when delivered as a structured triacylglycerol compared to the physical mix[1]. This suggests that the specific placement of fatty acids on the glycerol backbone can influence their absorption efficiency.

Table 1: Representative Lymphatic Absorption of Fatty Acids from a Structured Triacylglycerol vs. a Physical Mix in a Canine Model [1]

| Fatty Acid | Mean Mass Absorbed in Lymph (relative units) |

| Structured Triacylglycerol | |

| 8:0 (Caprylic Acid) | Higher |

| 10:0 (Capric Acid) | Higher |

| n-3 Fatty Acids | Higher |

| Physical Mix | |

| 8:0 (Caprylic Acid) | Lower |

| 10:0 (Capric Acid) | Lower |

| n-3 Fatty Acids | Lower |

Note: This table is illustrative and based on a study of a different structured lipid. It highlights the potential for enhanced absorption of certain fatty acids from structured triacylglycerols.

Experimental Protocols

The following are representative protocols that could be adapted to study the in vivo metabolic fate of radiolabeled this compound.

In Vivo Lipid Absorption and Lymphatic Transport Study in Rats

This protocol is based on the mesenteric lymph duct cannulation model, a standard method for studying intestinal lipid absorption.

Objective: To quantify the absorption and lymphatic transport of radiolabeled OOL.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

[14C]-1,2-Dioleoyl-3-linoleoyl-rac-glycerol (custom synthesized)

-

Intralipid or other suitable lipid emulsion vehicle

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Catheters for lymph duct and gastric cannulation

-

Infusion pump

-

Fraction collector

-

Scintillation counter and vials

Procedure:

-

Animal Preparation: Fast rats overnight with free access to water.

-

Surgical Procedure: Anesthetize the rat and perform a laparotomy to expose the superior mesenteric artery and lymph duct. Cannulate the main mesenteric lymph duct with a small catheter. Insert a second catheter into the stomach for infusion of the lipid emulsion.

-

Lipid Emulsion Preparation: Prepare an emulsion containing a known amount of [14C]-OOL and unlabeled OOL in Intralipid.

-

Infusion: Infuse the prepared lipid emulsion into the stomach via the gastric catheter at a constant rate using an infusion pump.

-

Lymph Collection: Collect lymph continuously in pre-weighed tubes in a fraction collector for a specified period (e.g., 8-24 hours).

-

Sample Analysis:

-

Measure the volume of lymph collected in each fraction.

-

Extract total lipids from an aliquot of each lymph fraction using the Folch method (chloroform:methanol, 2:1, v/v).

-

Quantify the radioactivity in the lipid extract using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of lymphatic transport of [14C]-OOL over time and the total percentage of the administered dose recovered in the lymph.

Tissue Distribution of Radiolabeled OOL Metabolites

Objective: To determine the distribution of radioactivity from [14C]-OOL in various tissues after oral administration.

Procedure:

-

Dosing: Administer a single oral dose of [14C]-OOL in a lipid vehicle to fasted rats.

-

Tissue Collection: At various time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize the animals and collect blood and various tissues (liver, adipose tissue, muscle, heart, brain, etc.).

-

Lipid Extraction: Homogenize the tissues and extract total lipids using the Folch method.[2]

-

Radioactivity Measurement: Measure the radioactivity in an aliquot of the lipid extract from each tissue using a liquid scintillation counter.

-

Data Analysis: Express the results as the percentage of the administered dose per gram of tissue or per whole organ.

Analysis of Fatty Acid Composition in Tissues by GC-MS

Objective: To determine the fatty acid profile of lipids in various tissues following OOL administration.

Procedure:

-

Lipid Extraction: Extract total lipids from tissue samples as described above.

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids in the lipid extract to their corresponding FAMEs using a reagent such as methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Use a suitable capillary column for fatty acid separation (e.g., a polar column like a DB-23).

-

Temperature Program: Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometry: Use electron ionization (EI) and scan for characteristic fragment ions to identify and quantify individual FAMEs.

-

-

Data Analysis: Identify and quantify the different fatty acids (oleic, linoleic, etc.) in each tissue sample by comparing their retention times and mass spectra to those of known standards.

Visualizations

Caption: Overview of the digestion, absorption, and transport of this compound.

Caption: Cellular metabolic pathways of oleic acid and linoleic acid.

Conclusion

While direct in vivo metabolic data for this compound is currently lacking, a robust understanding of its metabolic fate can be inferred from the established principles of triacylglycerol digestion, absorption, and the well-characterized metabolic pathways of its constituent fatty acids, oleic and linoleic acid. Following digestion and absorption, the fatty acids from OOL are reassembled into new triacylglycerols within enterocytes and transported via chylomicrons. Upon release into the circulation and subsequent hydrolysis by lipoprotein lipase, the oleic and linoleic acid components are taken up by tissues for energy production, storage, or conversion into bioactive molecules. Further research, utilizing stable isotope-labeled OOL, is necessary to provide specific quantitative data on its absorption, tissue distribution, and metabolic conversion in vivo. Such studies would provide valuable insights for the development of structured lipids with tailored nutritional and therapeutic properties.

References

Methodological & Application

Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by HPLC-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific triacylglycerol (TAG), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this lipid species in various matrices. This application note includes comprehensive procedures for sample preparation, instrument setup, and data analysis, complemented by illustrative quantitative data and workflow diagrams.

Introduction

This compound is a triacylglycerol composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol (B35011) backbone.[1][2][3] As a component of various natural oils and a potential ingredient in pharmaceutical and food products, the precise quantification of OOL is crucial for quality control, formulation development, and metabolic studies. HPLC-MS has emerged as a powerful analytical technique for the selective and sensitive quantification of individual lipid species within complex mixtures. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrix

A robust sample preparation protocol is critical for accurate and reproducible quantification. The following protocol is a modified Bligh-Dyer liquid-liquid extraction method suitable for plasma or serum samples.

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Internal Standard (ISTD) solution (e.g., TG(17:0/17:0/17:0) in methanol, 10 µg/mL)

-

Sample (e.g., 100 µL of plasma or serum)

-

Glass centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the internal standard solution.

-

Add 1.4 mL of a pre-chilled 1:1 (v/v) chloroform/methanol mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample on ice for 15 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (the lipid-containing organic phase) to a new glass tube.

-